8-Aminoquinolin-7-ol;dihydrobromide
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Overview
Description
8-Aminoquinolin-7-ol;dihydrobromide is a compound that belongs to the class of aminoquinolines. Aminoquinolines are known for their diverse applications in medicinal chemistry, particularly as antimalarial agents. This compound is characterized by the presence of an amino group at the 8th position and a hydroxyl group at the 7th position on the quinoline ring, along with two bromide ions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Aminoquinolin-7-ol;dihydrobromide can be achieved through various methods. One common approach involves the functionalization of the quinoline ring. Classical methods such as the Gould-Jacobs, Friedländer, and Skraup syntheses are often employed for constructing the quinoline scaffold . These methods typically involve the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions, followed by cyclization.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green chemistry protocols are also explored to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
8-Aminoquinolin-7-ol;dihydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into different aminoquinoline derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. Reaction conditions often involve specific temperatures, solvents, and pH levels to achieve the desired transformations .
Major Products
The major products formed from these reactions include substituted quinoline derivatives, which can have significant biological and pharmacological activities .
Scientific Research Applications
8-Aminoquinolin-7-ol;dihydrobromide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 8-Aminoquinolin-7-ol;dihydrobromide involves its interaction with molecular targets such as enzymes and receptors. In the context of antimalarial activity, the compound is believed to interfere with the mitochondrial function of the malaria parasite, leading to the disruption of energy production and parasite death . The exact molecular pathways and targets are still under investigation, but the compound’s ability to accumulate in the mitochondria and cause structural changes is a key aspect of its mechanism .
Comparison with Similar Compounds
8-Aminoquinolin-7-ol;dihydrobromide can be compared with other aminoquinoline derivatives such as primaquine and tafenoquine. These compounds share similar structural features but differ in their pharmacokinetic properties and toxicity profiles . For example:
Tafenoquine: A newer derivative with a longer half-life and improved efficacy, but also associated with G6PD-related toxicity.
The uniqueness of this compound lies in its specific substitution pattern on the quinoline ring, which can influence its reactivity and biological activity .
Properties
IUPAC Name |
8-aminoquinolin-7-ol;dihydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O.2BrH/c10-8-7(12)4-3-6-2-1-5-11-9(6)8;;/h1-5,12H,10H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFPLACPSANGPHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2)O)N)N=C1.Br.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Br2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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